
(Dodecylsulfanyl)(trimethyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of stannane, (dodecylthio)trimethyl- typically involves the reaction of trimethyltin chloride with dodecylthiol in the presence of a base. The reaction can be represented as follows:
(CH3)3SnCl+C12H25SH→(CH3)3SnSC12H25+HCl
The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. Common solvents used in this reaction include tetrahydrofuran and dichloromethane .
Industrial Production Methods: Industrial production of stannane, (dodecylthio)trimethyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Stannane, (dodecylthio)trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.
Substitution: The dodecylthio group can be substituted with other nucleophiles, such as halides or alkoxides.
Coupling Reactions: It can participate in coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or ozone can be used for oxidation reactions.
Substitution: Halides or alkoxides in the presence of a base can facilitate substitution reactions.
Coupling Reactions: Palladium catalysts are commonly used in Stille coupling reactions.
Major Products:
Oxidation: Organotin oxides or hydroxides.
Substitution: Various organotin derivatives depending on the nucleophile used.
Coupling Reactions: Coupled organic products with new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
Stannane, (dodecylthio)trimethyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive organotin compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of stannane, (dodecylthio)trimethyl- involves its interaction with molecular targets through its tin atom. The compound can form coordination complexes with various biomolecules, affecting their function and activity. The dodecylthio group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and cellular components .
Vergleich Mit ähnlichen Verbindungen
Trimethyltin chloride: Another organotin compound with similar reactivity but without the dodecylthio group.
Tributyltin chloride: A widely used organotin compound with different alkyl groups.
Triphenyltin chloride: An organotin compound with phenyl groups instead of alkyl groups.
Uniqueness: Stannane, (dodecylthio)trimethyl- is unique due to the presence of the dodecylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and can influence its reactivity and interactions with other molecules .
Eigenschaften
CAS-Nummer |
101082-57-9 |
|---|---|
Molekularformel |
C15H34SSn |
Molekulargewicht |
365.2 g/mol |
IUPAC-Name |
dodecylsulfanyl(trimethyl)stannane |
InChI |
InChI=1S/C12H26S.3CH3.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-13;;;;/h13H,2-12H2,1H3;3*1H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
WKGQIZKIYMKESW-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCS[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


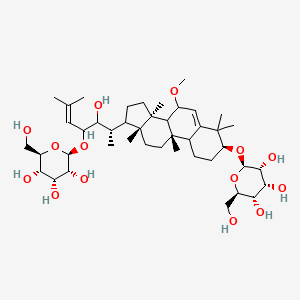
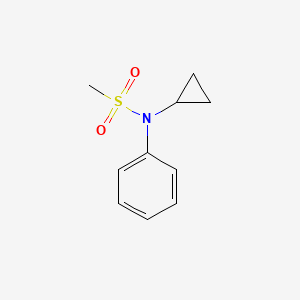
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087808.png)
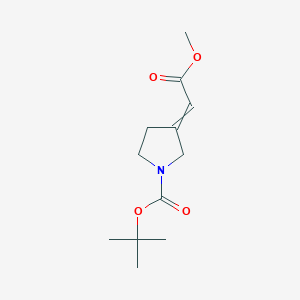
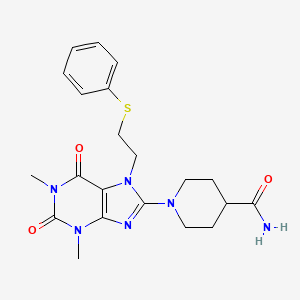
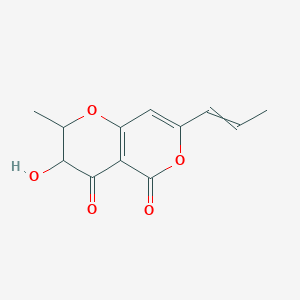
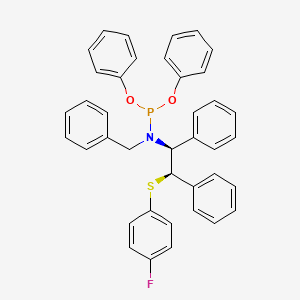
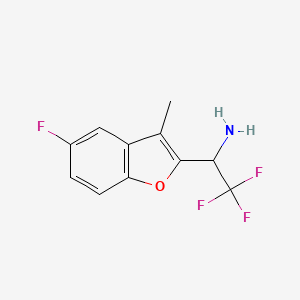
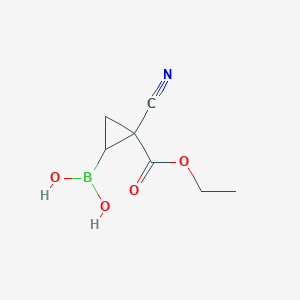
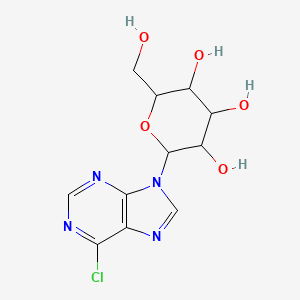
![(E)-N-[(1,5-naphthyridin-3-yl)methylidene]hydroxylamine](/img/structure/B14087866.png)
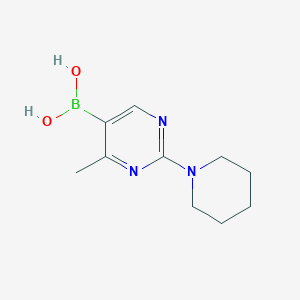
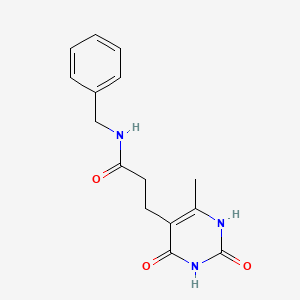
![3-chloro-N-[3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]butan-2-ylideneamino]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B14087910.png)
